![molecular formula C10H9BrN2 B13035813 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)
2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is a heterocyclic compound with a molecular formula of C10H9BrN2 and a molecular weight of 237.10 g/mol . This compound is characterized by its unique tricyclic structure, which includes a bromine atom attached to a tetrahydrocyclopenta ring fused with a pyrrolo[2,3-B]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine can be achieved through a multicomponent reaction involving alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines . This reaction is typically carried out in refluxing acetonitrile without the need for a catalyst, resulting in high yields and high diastereoselectivity . The process involves the in situ generation of activated 5-(alkylimino)cyclopenta-1,3-dienes, which undergo a formal [3 + 2] cycloaddition reaction with 1,4-dihydropyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for larger-scale production. The use of readily available starting materials and the absence of a catalyst make this method potentially scalable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions, as demonstrated in its synthesis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Cycloaddition Reactions: Alkyl isocyanides and dialkyl but-2-ynedioates in refluxing acetonitrile.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing bromine with an amine would yield an aminated derivative.
Cycloaddition Reactions: Polyfunctionalized tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to engage in specific binding interactions, potentially modulating biological pathways.
Comparación Con Compuestos Similares
2-Bromo-9H-pyrrolo[2,3-b4,5-c’]dipyridine: Another brominated heterocyclic compound with a similar structure.
Polyfunctionalized tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives: Synthesized through similar multicomponent reactions.
Uniqueness: 2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine is unique due to its specific tricyclic structure and the presence of a bromine atom, which imparts distinct reactivity and potential biological activity. Its synthesis via multicomponent reactions also highlights its versatility as a building block for more complex molecules.
Propiedades
Fórmula molecular |
C10H9BrN2 |
|---|---|
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
10-bromo-7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene |
InChI |
InChI=1S/C10H9BrN2/c11-9-5-4-7-6-2-1-3-8(6)12-10(7)13-9/h4-5H,1-3H2,(H,12,13) |
Clave InChI |
SZKGGBBMPABKKL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)NC3=C2C=CC(=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


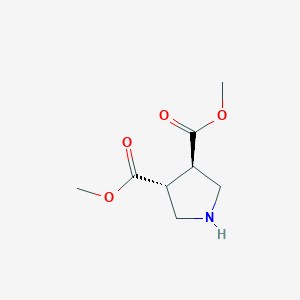
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
![[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol](/img/structure/B13035749.png)
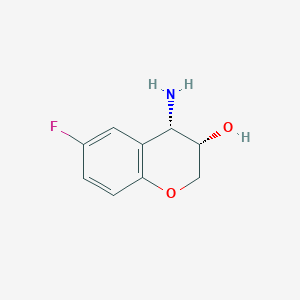
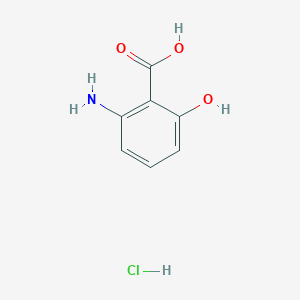
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)
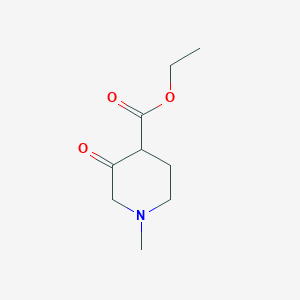



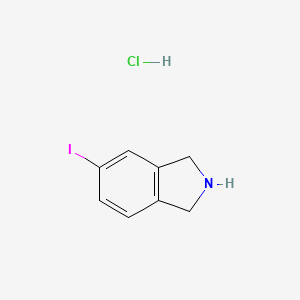

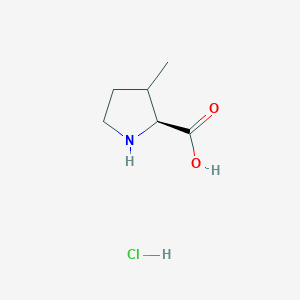
![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)
